N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide
CAS No.: 898411-24-0
Cat. No.: VC6811690
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898411-24-0 |
|---|---|
| Molecular Formula | C22H23N3O3 |
| Molecular Weight | 377.444 |
| IUPAC Name | N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(3-phenylpropyl)oxamide |
| Standard InChI | InChI=1S/C22H23N3O3/c26-19-14-17-13-18(12-16-9-5-11-25(19)20(16)17)24-22(28)21(27)23-10-4-8-15-6-2-1-3-7-15/h1-3,6-7,12-13H,4-5,8-11,14H2,(H,23,27)(H,24,28) |
| Standard InChI Key | YZIGBNXVHMFBHB-UHFFFAOYSA-N |
| SMILES | C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCCC4=CC=CC=C4)CC(=O)N3C1 |
Introduction
N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered significant interest in medicinal chemistry and drug development. This compound features a unique azatricyclo structure, which is a tricyclic framework containing nitrogen, combined with a phenylpropyl substituent. The molecular formula of this compound is C22H23N3O3, and it has a molecular weight of approximately 377.444 g/mol.
Synthesis
The synthesis of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide typically involves multiple synthetic steps:
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Formation of Azatricyclo Framework: This can be achieved through cyclization reactions involving appropriate precursors.
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Introduction of Phenylpropyl Group: This may involve nucleophilic substitution or coupling reactions.
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Ethanediamide Formation: This step requires the reaction of the azatricyclo intermediate with a suitable diamine.
Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
Chemical Reactions
This compound can undergo various chemical reactions:
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Oxidation: Using oxidizing agents like potassium permanganate.
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Reduction: Using reducing agents such as sodium borohydride.
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Nucleophilic Substitution: Involving the ethanediamide linkage.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature, aqueous medium |
| Reduction | Sodium borohydride | Inert atmosphere, low temperature |
| Nucleophilic Substitution | Nucleophiles (e.g., amines) | Polar aprotic solvents, elevated temperature |
Mechanism of Action and Biological Activity
The mechanism of action of N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-(3-phenylpropyl)ethanediamide involves interactions with specific biological targets such as enzymes or receptors. Further studies are needed to elucidate specific targets and pathways involved in its action.
Potential Applications
This compound has several potential applications in scientific research, particularly in medicinal chemistry. Its unique structure and functional groups confer distinct chemical and biological properties, making it a candidate for drug development.
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